molecular formula C14H20N2O3 B5559328 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine

Cat. No. B5559328
M. Wt: 264.32 g/mol
InChI Key: MGWOEUPQEICENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine, also known as MDBP, is a synthetic compound that belongs to the class of phenethylamines. MDBP is structurally similar to other psychoactive substances such as MDMA and MDA. However, unlike these substances, MDBP has not been widely studied for its psychoactive effects. Instead, researchers have focused on its potential applications in scientific research.

Mechanism of Action

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine acts as a serotonin and dopamine receptor agonist, meaning that it binds to these receptors and activates them. This leads to an increase in the release of these neurotransmitters, which can affect various physiological processes such as mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has been suggested that this compound may have potential therapeutic applications for conditions such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine in research is its specificity for serotonin and dopamine receptors. This allows researchers to investigate the effects of these neurotransmitters on specific physiological processes. However, one limitation is that this compound has not been extensively studied for its safety profile, making it difficult to determine its potential risks and side effects.

Future Directions

There are several potential future directions for research on 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine. One area of interest is the development of new compounds that are structurally similar to this compound but have improved safety profiles. Additionally, researchers may investigate the potential therapeutic applications of this compound for various conditions such as depression, anxiety, and addiction. Finally, studies may focus on the long-term effects of this compound on the brain and other physiological systems.

Synthesis Methods

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the preparation of 3,4-methylenedioxyphenyl-2-propanone, which is then reduced to 3,4-methylenedioxyamphetamine (MDA). MDA is then reacted with methylpiperazine and formaldehyde to produce this compound.

Scientific Research Applications

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine has been investigated for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. In particular, researchers have used this compound to study the effects of serotonin and dopamine on the brain.

properties

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-3-5-16(6-4-15)9-11-7-12(17-2)14-13(8-11)18-10-19-14/h7-8H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWOEUPQEICENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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